molecular formula C13H24N2O5S B2355980 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1421516-76-8

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2355980
CAS No.: 1421516-76-8
M. Wt: 320.4
InChI Key: JLTOFMYRHKJWND-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H24N2O5S and its molecular weight is 320.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-acetylcholinesterase Activity

Research has been conducted on the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for their anti-AChE activity. They discovered that substituting the benzamide with a bulky moiety significantly increased activity, suggesting the importance of the nitrogen atom's basic quality in the piperidine ring for enhanced activity. One of the compounds showed a markedly high affinity for AChE over BuChE, indicating its potential as an antidementia agent Sugimoto et al., 1990.

Lewis Basic Catalysts in Organic Synthesis

In the realm of organic synthesis, Wang et al. (2006) developed l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. This research highlights the critical role of the arene sulfonyl group on N4 for achieving high enantioselectivity. The study shows that such catalysts can yield high isolated yields and enantioselectivities for a broad range of substrates, demonstrating the versatility of piperidine derivatives in synthetic organic chemistry Wang et al., 2006.

Cyclin-Dependent Kinase Inhibitors

Griffin et al. (2006) explored the synthesis and potential applications of beta-piperidinoethylsulfides as inhibitors of cyclin-dependent kinase CDK2, a crucial protein involved in cell cycle regulation. This study highlights the potential therapeutic applications of piperidine derivatives in the development of novel anticancer agents Griffin et al., 2006.

5-HT(2A) Receptor Antagonists

Fletcher et al. (2002) investigated a series of acyclic sulfones as high-affinity, selective 5-HT(2A) receptor antagonists. By modifying the phenylsulfonyl piperidine structure, they introduced bioavailability and achieved orally bioavailable, brain-penetrant analogs suitable for evaluation in animal models, highlighting the therapeutic potential of piperidine derivatives in neuropsychiatric disorders Fletcher et al., 2002.

Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibition

Khalid et al. (2014) synthesized and evaluated N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. This research underscores the utility of piperidine derivatives in developing inhibitors for enzymes relevant to neurodegenerative diseases Khalid et al., 2014.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-methylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S/c1-21(19,20)15-4-2-9(3-5-15)13(18)14-11-6-10(8-16)12(17)7-11/h9-12,16-17H,2-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTOFMYRHKJWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CC(C(C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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